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Compound of Interest

Compound Name: Methyl 2-cyclopentylacetate

Cat. No.: B1590561 Get Quote

Abstract
This comprehensive guide provides detailed analytical methodologies for the unambiguous

identification and confirmation of Methyl 2-cyclopentylacetate. Designed for researchers,

scientists, and drug development professionals, this document outlines protocols for Gas

Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR)

Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The narrative emphasizes

the causality behind experimental choices, ensuring that each protocol is a self-validating

system. By integrating orthogonal techniques, this guide establishes a robust framework for

structural elucidation and identity confirmation, grounded in authoritative scientific principles.

Introduction and Physicochemical Profile
Methyl 2-cyclopentylacetate (C₈H₁₄O₂) is an ester characterized by a cyclopentyl ring

attached to an acetate methyl ester moiety. Its accurate identification is critical in various fields,

including fragrance analysis, chemical synthesis quality control, and metabolite identification in

drug development. Given its volatility and specific functional groups, a multi-pronged analytical

approach is required for definitive characterization. This guide details the primary and

confirmatory techniques to achieve this.

A foundational understanding of the analyte's properties is essential for method development.

Table 1: Physicochemical Properties of Methyl 2-cyclopentylacetate
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Property Value Source

Molecular Formula C₈H₁₄O₂ [1][2]

Molecular Weight 142.20 g/mol [1][2]

CAS Number 2723-38-8 [2]

Boiling Point 178.1 ± 8.0 °C at 760 mmHg [1]

Flash Point 54.7 ± 9.7 °C [1]

Density 1.0 ± 0.1 g/cm³ [1]

LogP (Octanol/Water) 2.20 [1]

Primary Identification: Gas Chromatography-Mass
Spectrometry (GC-MS)
GC-MS is the cornerstone technique for identifying volatile and semi-volatile organic

compounds like Methyl 2-cyclopentylacetate. It offers exceptional separation efficiency (GC)

coupled with highly specific detection and identification capabilities (MS).[3]

Principle of GC-MS Analysis
The sample is first vaporized and separated into its components as it travels through a capillary

column (the stationary phase) carried by an inert gas (the mobile phase).[3] The separation is

based on the differential partitioning of analytes between the two phases, which is influenced

by factors like boiling point and chemical affinity.[3] As each separated component elutes from

the column, it enters the mass spectrometer, where it is ionized—typically by electron impact

(EI). This high-energy ionization causes the molecule to fragment in a reproducible pattern. The

mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragments are measured,

creating a mass spectrum that serves as a chemical "fingerprint" for identification.[4]

Experimental Workflow for GC-MS```dot
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Caption: Logical flow for unambiguous structural confirmation.

Method Validation Principles
Any analytical method used for quality control or regulatory submission must be validated to

prove it is fit for its intended purpose. [5][6]Validation ensures the method is reliable,

reproducible, and accurate. [7][8]

Specificity/Selectivity: This is the most critical parameter for an identification test. [7]It must

be demonstrated that the method can unequivocally identify the analyte in the presence of

other components, such as impurities, degradation products, or matrix components. [6]This

is achieved by analyzing a range of related substances and showing that they do not

interfere with the analyte's signal.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably

detected, but not necessarily quantified. [6]For identification tests, this establishes the

sensitivity of the method.

Robustness: The method's ability to remain unaffected by small, deliberate variations in

parameters (e.g., GC oven ramp rate, mobile phase composition) provides an indication of

its reliability during normal usage.

Summary
The identification of Methyl 2-cyclopentylacetate is most effectively achieved using a primary

screening method followed by orthogonal confirmatory techniques. GC-MS serves as the ideal

initial tool, providing retention time and mass spectral data that can be compared to a reference

standard and spectral libraries. For unambiguous proof of structure, this data must be

supplemented with FTIR spectroscopy to confirm the presence of the key ester functional

group and, most definitively, with ¹H and ¹³C NMR spectroscopy to elucidate the precise atomic

connectivity. Together, these methods provide a robust, scientifically-sound protocol for the

confident identification of Methyl 2-cyclopentylacetate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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